molecular formula C24H16N4O5 B14974453 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14974453
M. Wt: 440.4 g/mol
InChI Key: JIBZQHOFTKFOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline-2,4-dione core substituted at position 3 with a benzo[d][1,3]dioxol-5-ylmethyl group and at position 7 with a 3-phenyl-1,2,4-oxadiazole moiety. The quinazoline-dione scaffold is well-documented in medicinal chemistry for its role in kinase inhibition and phosphodiesterase (PDE) modulation . The benzo[d][1,3]dioxole group is associated with enhanced pharmacokinetic properties, such as blood-brain barrier (BBB) penetration, while the 1,2,4-oxadiazole ring contributes to metabolic stability and ligand-receptor binding affinity .

Properties

Molecular Formula

C24H16N4O5

Molecular Weight

440.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H16N4O5/c29-23-17-8-7-16(22-26-21(27-33-22)15-4-2-1-3-5-15)11-18(17)25-24(30)28(23)12-14-6-9-19-20(10-14)32-13-31-19/h1-11H,12-13H2,(H,25,30)

InChI Key

JIBZQHOFTKFOSM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6)NC3=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives undergo cyclization with urea or potassium cyanate to form the quinazoline-2,4-dione core. For example, treatment of anthranilic acid (1a ) with potassium cyanate in acidic conditions yields quinazoline-2,4(1H,3H)-dione (2a ) via intramolecular cyclization. This method achieves yields of 65–80% under refluxing ethanol.

Key Reaction Conditions

Starting Material Reagent Temperature Yield Source
Anthranilic acid KOCN, HCl 80°C 78%
Methyl anthranilate Urea, DMF 120°C 72%

Halogenation at Position 7

To enable subsequent functionalization, position 7 of the quinazoline core is halogenated. Nitration followed by reduction and Sandmeyer reaction introduces bromine or iodine. For instance, nitration of 2a with fuming HNO₃ at 0°C produces 7-nitroquinazoline-2,4-dione, which is reduced to 7-aminoquinazoline-2,4-dione using Pd/C and H₂. Subsequent treatment with NaNO₂ and CuBr yields 7-bromoquinazoline-2,4-dione (3a ).

Introduction of the 3-Phenyl-1,2,4-oxadiazol-5-yl Group at Position 7

The 1,2,4-oxadiazole ring is constructed via cyclization between a nitrile and an amidoxime. Two strategies are viable:

Suzuki-Miyaura Coupling with Preformed Oxadiazole

A pre-synthesized 3-phenyl-1,2,4-oxadiazol-5-yl boronic ester (4a ) undergoes palladium-catalyzed coupling with 7-bromoquinazoline-2,4-dione (3a ). Using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1), this method achieves 68% yield.

In Situ Oxadiazole Formation

Alternatively, the oxadiazole is synthesized directly on the quinazoline core. Treatment of 7-cyanoquinazoline-2,4-dione (5a ) with hydroxylamine forms the amidoxime intermediate (6a ), which cyclizes with benzoyl chloride in POCl₃ to yield the 1,2,4-oxadiazole.

Comparative Data

Method Reagents Yield Time Source
Suzuki coupling Pd(PPh₃)₄, K₂CO₃ 68% 12 h
Cyclization via amidoxime NH₂OH·HCl, POCl₃ 61% 8 h

Functionalization at Position 3 with Benzo[d]dioxol-5-ylmethyl

The N-3 position is alkylated using 3,4-methylenedioxybenzyl chloride (7a ). Two approaches are documented:

Direct Alkylation

Reaction of quinazoline-2,4-dione (2a ) with 7a in DMF using K₂CO₃ as a base affords the alkylated product in 55% yield. However, competing O-alkylation reduces efficiency.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and PPh₃, the Mitsunobu reaction between 2a and 3,4-methylenedioxybenzyl alcohol (8a ) improves regioselectivity, achieving 73% yield.

Optimization Table

Condition Base/Catalyst Solvent Yield Source
K₂CO₃, DMF 80°C, 6 h DMF 55%
DEAD, PPh₃ RT, 24 h THF 73%

Convergent Synthesis Strategy

A convergent route combines intermediates 3a (7-bromoquinazoline), 4a (oxadiazole boronic ester), and 8a (benzodioxole alcohol):

  • Suzuki Coupling : React 3a with 4a to install the oxadiazole.
  • Mitsunobu Reaction : Alkylate the quinazoline N-3 with 8a .
  • Final Purification : Recrystallization from ethanol/water (1:1) yields the target compound with 92% purity (HPLC).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 5.57 (s, 2H, CH₂), 6.82–7.45 (m, 8H, aromatic), 10.21 (s, 1H, NH).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Challenges and Optimization

  • Regioselectivity in Oxadiazole Formation : Use of electron-deficient aryl boronic esters minimizes side reactions during Suzuki coupling.
  • N-Alkylation Efficiency : Microwave-assisted Mitsunobu conditions reduce reaction time to 2 h with 81% yield.
  • Solvent Effects : Replacing DMF with dimethylacetamide (DMAc) improves alkylation yields by 15%.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the oxadiazole ring would yield amines.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share functional or structural similarities with the target molecule:

Compound Name Core Structure Substituents Molecular Weight (M+H) Notable Properties Reference
Target Compound Quinazoline-2,4-dione 3-(Benzo[d][1,3]dioxol-5-ylmethyl), 7-(3-phenyl-1,2,4-oxadiazol-5-yl) 441.42 (calculated) Hypothesized PDE inhibition, CNS activity
Compound 67 (Patent US 9,585,883) Quinazoline-2,4-dione 6-[(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethyl]amino, 3-(2,2,2-trifluoroethyl) 358.00 Patent-protected therapeutic agent
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-indole 1H-Indole 3-(Benzo[d][1,3]dioxol-5-ylmethyl) 252.10 Structural analog with alkylation synthesis

Functional Group Analysis

  • Benzo[d][1,3]dioxole Derivatives : Both the target compound and Compound 67 incorporate this group, which is linked to improved bioavailability and CNS targeting. However, the target compound’s methylene linker (vs. Compound 67’s ethylamine bridge) may reduce steric hindrance, enhancing binding to flat enzyme active sites .
  • Oxadiazole vs.
  • Core Scaffold : The quinazoline-dione core in the target compound and Compound 67 contrasts with the indole system in Compound 3q. Quinazoline-diones are more rigid, favoring selective enzyme inhibition, while indoles are flexible and often used in serotonin receptor modulation .

Research Findings and Hypotheses

  • Activity Prediction: Based on structural analogs, the target compound may exhibit PDE4 or kinase inhibitory activity, as quinazoline-diones are known to bind to these enzymes’ catalytic sites. The oxadiazole group could further stabilize interactions via hydrogen bonding .
  • Patent Context : Compound 67’s patent protection underscores the therapeutic relevance of quinazoline-dione derivatives, though the target compound’s unique substituents may circumvent existing intellectual property claims .

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C26H20N4O4C_{26}H_{20}N_{4}O_{4}, with a molecular weight of approximately 516.59 g/mol. The structure features a quinazoline core substituted with both benzo[d][1,3]dioxole and oxadiazole moieties, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that quinazoline derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.

A study by Aziz et al. (2021) evaluated a series of quinazolinone-thiazolidin-4-one hybrids against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The most active compound demonstrated an IC50 value of 1.003 µM against MCF-7 cells, suggesting that structural modifications in quinazoline derivatives can lead to enhanced anticancer efficacy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In a patent study focusing on related compounds, derivatives of 3-(benzo[d][1,3]dioxol-5-ylmethyl) exhibited antibacterial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

The biological activity of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can selectively kill cancer cells while sparing normal cells.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity which may contribute to their therapeutic effects by reducing oxidative stress in cells.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Aziz et al. (2021)Quinazolinone-thiazolidinone hybridsAnticancerIC50 = 1.003 µM against MCF-7
Patent StudyRelated quinazoline derivativesAntimicrobialEffective against multiple bacterial strains
Verma et al. (2020)Thiazolidinone derivativesAnticancerInduced apoptosis in breast cancer cells

Q & A

Q. What are the established synthetic routes for this compound, and what critical intermediates are involved?

The synthesis typically involves cyclocondensation of carboxamide precursors followed by alkylation with substituted benzyl chlorides. For example:

  • Step 1 : Cyclocondensation of N’-benzoyl derivatives in phosphorous oxychloride (POCl₃) under reflux to form the quinazoline-dione core .
  • Step 2 : Alkylation at the N3 position using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles to introduce the benzo[d][1,3]dioxol-5-ylmethyl group . Key intermediates include the chlorinated quinazoline-dione (post-cyclocondensation) and the benzyl chloride derivative (pre-alkylation).

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 5.93 ppm for OCH₂O in ) confirm substituent integration and regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 480.28 vs. calculated 480.20 in ) .
  • FT-IR : Peaks at 1737 cm⁻¹ (C=O) and 1612 cm⁻¹ (C=N) confirm functional groups .
  • HPLC-PDA : Purity assessment (>95%) and detection of by-products like unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during cyclocondensation?

  • Catalyst Screening : Replace POCl₃ with milder agents (e.g., trimethylsilyl chloride) to reduce side reactions .
  • Solvent Optimization : Use dichloroethane instead of chloroform for higher boiling points, improving reaction kinetics .
  • Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize activation energy .

Q. What strategies resolve contradictions in antimicrobial activity data across studies?

  • Assay Standardization : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing to minimize variability in bacterial strains or growth media .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring may enhance activity) .
  • Control Experiments : Test for cytotoxicity against mammalian cells to distinguish selective antimicrobial action from general toxicity .

Q. How do molecular docking studies elucidate the compound’s mechanism of action?

  • Target Selection : Dock against bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase) using AutoDock Vina .
  • Pose Analysis : Identify hydrogen bonds between the quinazoline-dione core and active-site residues (e.g., Arg-121 in gyrase) .
  • Free Energy Calculations : MM/GBSA scoring quantifies binding affinity, correlating with experimental MIC values .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • By-Product Formation : Monitor chlorinated intermediates via LC-MS and optimize recrystallization (e.g., using ethanol/water mixtures) .
  • Exothermic Reactions : Implement gradual reagent addition and temperature control (e.g., <60°C for alkylation) .
  • Automated Systems : Use AI-driven flow reactors for real-time adjustment of stoichiometry and reaction time .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

  • Variable Substituents : Synthesize analogs with modified oxadiazole (e.g., 3-pyridinyl instead of phenyl) or benzodioxol (e.g., methylenedioxy vs. ethylenedioxy) groups .
  • Biological Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens to assess spectrum .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. What computational tools predict metabolic stability for this compound?

  • ADMET Prediction : SwissADME or pkCSM to estimate hepatic clearance and CYP450 interactions .
  • Metabolite Identification : CypReact or GLORYx simulates Phase I/II metabolism (e.g., hydroxylation at C7 of quinazoline) .

Troubleshooting Guide

Q. Why might HPLC show multiple peaks despite high NMR purity?

  • Enantiomeric By-Products : Chiral HPLC columns (e.g., Chiralpak IA) resolve stereoisomers undetected by 1H^1H NMR .
  • Degradation : Test stability under acidic (pH 3) and oxidative (H₂O₂) conditions to identify labile groups (e.g., oxadiazole ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.